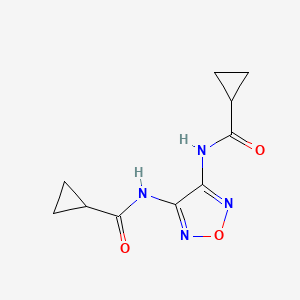
N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of oxadiazole, which is a heterocyclic compound containing nitrogen, oxygen, and carbon atoms in its structure. N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide has a unique molecular structure that makes it suitable for use in different scientific research applications.
Wirkmechanismus
The exact mechanism of action of N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide is not well understood. However, it has been suggested that this compound may exert its anti-cancer activity by inhibiting the activity of certain enzymes that are involved in cell division and proliferation. Additionally, N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide has been shown to induce apoptosis in cancer cells, while having minimal cytotoxic effects on normal cells. Furthermore, this compound has also been shown to exhibit promising fluorescent properties, making it a potential tool for detecting metal ions in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide is its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, this compound has been shown to exhibit promising anti-cancer activity, making it a potential candidate for the development of new anti-cancer drugs. However, one of the limitations of N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide is its complex synthesis method, which can make it difficult to produce in large quantities. Furthermore, more research is needed to fully understand the mechanism of action of this compound and its potential applications in different scientific research fields.
Zukünftige Richtungen
There are several future directions for the study of N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide. One potential direction is to investigate its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in different scientific research fields. Furthermore, the synthesis method of N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide can be optimized to improve its efficiency and yield. Finally, more studies are needed to evaluate the safety and toxicity of this compound before it can be used in clinical settings.
Synthesemethoden
The synthesis of N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide is a multi-step process that involves the reaction of cyclopropane carboxylic acid with hydrazine hydrate to form 1,2,5-oxadiazole. This intermediate compound is then reacted with chloroacetyl chloride to form N,N'-1,2,5-oxadiazole-3,4-diyldichloroacetamide. Finally, this compound is treated with ammonia to form N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit promising anti-cancer activity. Additionally, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. Furthermore, N,N'-1,2,5-oxadiazole-3,4-diyldicyclopropanecarboxamide has also been investigated for its use as a catalyst in organic synthesis reactions.
Eigenschaften
IUPAC Name |
N-[4-(cyclopropanecarbonylamino)-1,2,5-oxadiazol-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c15-9(5-1-2-5)11-7-8(14-17-13-7)12-10(16)6-3-4-6/h5-6H,1-4H2,(H,11,13,15)(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIXUHCEFXRLSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NON=C2NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7194486 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B5698967.png)

![5-{[(4-nitrophenyl)acetyl]amino}isophthalic acid](/img/structure/B5698974.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B5698982.png)
![2-[5-(1,3-benzothiazol-2-yl)-2-furyl]benzoic acid](/img/structure/B5698984.png)
![1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5699006.png)
![methyl 4-chloro-3-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5699015.png)



![3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5699040.png)